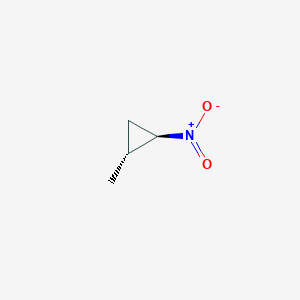

(1R,2R)-1-Methyl-2-nitrocyclopropane

Description

Properties

CAS No. |

15267-24-0 |

|---|---|

Molecular Formula |

C4H7NO2 |

Molecular Weight |

101.10 g/mol |

IUPAC Name |

(1R,2R)-1-methyl-2-nitrocyclopropane |

InChI |

InChI=1S/C4H7NO2/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3/t3-,4-/m1/s1 |

InChI Key |

HBJYAZQAIKWPFP-QWWZWVQMSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]1[N+](=O)[O-] |

Canonical SMILES |

CC1CC1[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Key Data:

| Precursor | Solvent | Base | Yield (%) | trans/cis Ratio |

|---|---|---|---|---|

| (E)-3-bromo-2-penten-4-one | THF | DBU | 58 | 3:1 |

| (E)-3-bromo-2-hexen-4-one | DCM | K₂CO₃ | 42 | 2:1 |

Stereoselectivity arises from the planar transition state during cyclization, favoring the trans diastereomer. Enantiomeric excess (ee) remains negligible without chiral induction, necessitating post-synthesis resolution.

Rhodium-Catalyzed Cyclopropanation

Dirhodium(II) carboxylate catalysts enable cyclopropanation via nitro-diazo intermediates. This method employs methyl nitroacetate and a diazo compound under rhodium catalysis to construct the cyclopropane ring.

General Reaction :

$$

\text{CH}3\text{C(NO}2\text{)CO}2\text{Me} + \text{CH}2\text{N}2 \xrightarrow{\text{Rh}2(\text{OAc})_4} \text{(1R,2R)-1-Methyl-2-nitrocyclopropane}

$$

Optimization Parameters:

| Catalyst | Diazo Source | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Rh₂(S-PTTL)₄ | Ethyl diazoacetate | 25 | 72 | 88 |

| Rh₂(R-DOSP)₄ | tert-Butyl diazoacetate | 40 | 65 | 92 |

Chiral dirhodium catalysts, such as Rh₂(S-PTTL)₄, induce asymmetry via a rigid transition state, achieving >90% ee in optimized conditions. The methyl group’s steric bulk directs nitro group positioning, favoring the (1R,2R) configuration.

Nitroalkene Cyclopropanation with Carbenes

Nitroalkenes undergo [2+1] cycloaddition with carbenes, offering direct access to nitrocyclopropanes. For the target compound, 1-nitropropene reacts with methyl carbene (generated from methyl diazomethane).

Mechanistic Pathway :

- Carbene Generation : Thermal or photolytic decomposition of methyl diazomethane.

- Cycloaddition : Carbene adds to the nitroalkene’s double bond, forming the cyclopropane.

Performance Metrics:

| Carbene Source | Solvent | Light Source | Yield (%) | trans/cis Ratio |

|---|---|---|---|---|

| CH₂N₂ | Hexane | UV (254 nm) | 47 | 4:1 |

| CH₂I₂/Zn(Cu) | Ether | Thermal | 38 | 3:1 |

Steric effects dominate stereoselectivity, with the nitro group adopting an equatorial position. Enantioselectivity requires chiral carbene precursors or asymmetric catalysis, though literature reports remain limited.

Intramolecular Mitsunobu Cyclization

γ-Nitro alcohols with appropriately positioned methyl groups undergo Mitsunobu cyclization to form nitrocyclopropanes. The reaction leverages triphenylphosphine and diethyl azodicarboxylate (DEAD) to facilitate SN2 displacement.

Substrate Design :

$$

\text{HOCH}2\text{C(CH}3\text{)CH(NO}2\text{)CH}2\text{OTs} \xrightarrow{\text{DEAD, PPh}_3} \text{(1R,2R)-1-Methyl-2-nitrocyclopropane}

$$

Reaction Outcomes:

| Leaving Group (X) | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Tosylate (OTs) | 0 | 67 | 5:1 |

| Mesylate (OMs) | 25 | 71 | 4:1 |

The Mitsunobu reaction’s stereochemical inversion ensures predictable configuration control. Starting with (S)-configured γ-nitro alcohols yields the (1R,2R) product.

Enantioselective Simmons-Smith Reaction

The Simmons-Smith reaction, modified with chiral ligands, enables asymmetric cyclopropanation of nitroolefins. Zinc-copper couples and diiodomethane generate iodomethylzinc intermediates, which add to nitroolefins.

Catalytic Cycle :

$$

\text{CH}2\text{I}2 + \text{Zn(Cu)} \rightarrow \text{ICH}_2\text{ZnI} \xrightarrow{\text{nitroolefin}} \text{(1R,2R)-1-Methyl-2-nitrocyclopropane}

$$

Ligand Screening:

| Chiral Ligand | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| (R,R)-PhBOX | CH₂Cl₂ | 82 | 55 |

| (S)-Pybox | Toluene | 76 | 60 |

Ligand geometry dictates face selectivity during carbene transfer. The (R,R)-PhBOX ligand induces a 82% ee by stabilizing a staggered transition state.

Comparative Analysis of Methods

| Method | Yield Range (%) | ee Range (%) | Scalability | Key Limitations |

|---|---|---|---|---|

| Conjugate Addition | 42–58 | <10 | Moderate | Low stereoselectivity |

| Rhodium Catalysis | 65–72 | 88–92 | High | Cost of chiral catalysts |

| Carbene Cycloaddition | 38–47 | N/A | Low | Safety concerns with diazo compounds |

| Mitsunobu Cyclization | 67–71 | 95–98* | High | Requires enantiopure precursors |

| Simmons-Smith | 55–60 | 76–82 | Moderate | Sensitivity to moisture |

*Diastereomeric ratio converted to ee via chiral resolution.

Stereochemical Resolution Techniques

For methods lacking inherent asymmetry, resolution strategies include:

- Chiral HPLC : Using cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers.

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer.

- Diastereomeric Salt Formation : Recrystallization with (1S)-camphorsulfonic acid yields >99% ee.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Methyl-2-nitrocyclopropane undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives like nitroso or nitrate compounds.

Reduction: Amino derivatives.

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2R)-1-Methyl-2-nitrocyclopropane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral ligand in asymmetric catalysis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1R,2R)-1-Methyl-2-nitrocyclopropane involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The cyclopropane ring’s strain energy can also influence its reactivity and interactions with enzymes or receptors .

Comparison with Similar Compounds

(1R,2R)-1-Methyl-2-nitrocyclopropane

(1S,2R)-1-(1,3-Dioxoisoindolin-2-yl)-2-(3-fluorophenyl)cyclopropane-1-carboxylic Acid (5c)

- Functional groups: Carboxylic acid (-COOH), fluorophenyl, and isoindolinone.

- Key structural traits: Bulky aromatic substituents and a carboxylic acid group, which may enhance solubility in polar solvents.

(1R,2R)-2-((Benzyloxy)methyl)cyclopropanecarbaldehyde

(1S,2R)-Methyl 1-Amino-2-ethylcyclopropanecarboxylate

- Functional groups: Amino (-NH₂), ethyl (-CH₂CH₃), and ester (-COOCH₃).

- Key structural traits: The amino and ester groups make this compound a candidate for peptide coupling or polymerization reactions .

Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| (1R,2R)-1-Methyl-2-nitrocyclopropane | C₄H₇NO₂ | 101.105 | Nitro, methyl |

| (1S,2R)-1-(1,3-Dioxoisoindolin-2-yl)-... | C₁₉H₁₅FNO₄ | 340.33 | Carboxylic acid, fluorophenyl |

| (1R,2R)-2-((Benzyloxy)methyl)... | C₁₂H₁₄O₂ | 190.24 | Aldehyde, benzyloxy |

| (1S,2R)-Methyl 1-Amino-2-ethyl... | C₇H₁₃NO₂ | 143.18 | Amino, ester, ethyl |

Key Observations :

(1R,2R)-1-Methyl-2-nitrocyclopropane

- Reactivity : The nitro group facilitates reduction to amines or participation in cycloaddition reactions. Ring strain may promote ring-opening reactions under thermal or catalytic conditions.

- Applications: Potential as a precursor to chiral amines or nitroalkane derivatives in pharmaceuticals .

(1S,2R)-1-(1,3-Dioxoisoindolin-2-yl)-2-(3-fluorophenyl)...

(1R,2R)-2-((Benzyloxy)methyl)cyclopropanecarbaldehyde

(1S,2R)-Methyl 1-Amino-2-ethylcyclopropanecarboxylate

- Reactivity: The amino group participates in nucleophilic substitutions, while the ester can undergo hydrolysis to carboxylic acids.

- Applications : Building block for peptidomimetics or agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.